molecular formula C14H8F6N2 B14747325 (e)-Bis[3-(trifluoromethyl)phenyl]diazene CAS No. 588-00-1

(e)-Bis[3-(trifluoromethyl)phenyl]diazene

Cat. No.: B14747325
CAS No.: 588-00-1
M. Wt: 318.22 g/mol
InChI Key: ODNNWXKHVFFHEI-UHFFFAOYSA-N
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Description

(e)-Bis[3-(trifluoromethyl)phenyl]diazene is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected by a diazene (N=N) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-Bis[3-(trifluoromethyl)phenyl]diazene typically involves the diazotization of aniline derivatives followed by coupling reactions. One common method includes the reaction of 3-(trifluoromethyl)aniline with nitrous acid to form the diazonium salt, which is then coupled with another equivalent of 3-(trifluoromethyl)aniline under controlled conditions to yield the desired diazene compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(e)-Bis[3-(trifluoromethyl)phenyl]diazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(e)-Bis[3-(trifluoromethyl)phenyl]diazene has several scientific research applications:

Mechanism of Action

The mechanism of action of (e)-Bis[3-(trifluoromethyl)phenyl]diazene involves its ability to undergo photoisomerization, where exposure to light induces a transformation from the trans to the cis form. This property is exploited in various applications, including molecular switches and photoresponsive materials. The compound’s interaction with molecular targets often involves the formation of covalent bonds or non-covalent interactions, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • (e)-1-Phenyl-2-[4-(trifluoromethyl)phenyl]diazene
  • 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide
  • Trifluoromethyl phenyl sulfone

Uniqueness

(e)-Bis[3-(trifluoromethyl)phenyl]diazene is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it particularly useful in applications requiring robust and versatile chemical entities .

Properties

CAS No.

588-00-1

Molecular Formula

C14H8F6N2

Molecular Weight

318.22 g/mol

IUPAC Name

bis[3-(trifluoromethyl)phenyl]diazene

InChI

InChI=1S/C14H8F6N2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H

InChI Key

ODNNWXKHVFFHEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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